molecular formula C8H18O3 B078899 1-Ethoxy-3-isopropoxy-2-propanol CAS No. 13021-50-6

1-Ethoxy-3-isopropoxy-2-propanol

Katalognummer: B078899
CAS-Nummer: 13021-50-6
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: ZATQNAGGARBGCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-3-isopropoxy-2-propanol: is an organic compound with the molecular formula C8H18O3 . It is a colorless liquid with a mild, pleasant odor. This compound is part of the ether family and is known for its solubility in water and various organic solvents. It is used in various industrial applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For 1-Ethoxy-3-isopropoxy-2-propanol, the alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

    Acid-Catalyzed Dehydration: Another method involves the sulfuric-acid-catalyzed reaction of alcohols.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed and allowed to react over a period of time. The reaction conditions are carefully controlled to optimize yield and purity.

    Continuous Process: For large-scale production, a continuous process may be used where reactants are continuously fed into the reactor, and products are continuously removed. This method is more efficient and can produce higher yields.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 1-Ethoxy-3-isopropoxy-2-propanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups. Common reagents include halides and tosylates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or tosylates in the presence of a base.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.

    Reagent: Employed as a reagent in various chemical reactions, including the synthesis of other ethers and alcohols.

Biology:

    Biochemical Studies: Utilized in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine:

    Pharmaceuticals: Used in the formulation of certain pharmaceutical products due to its solubility properties.

Industry:

    Coatings and Paints: Used as a solvent in the production of coatings and paints.

    Cleaning Agents: Employed in the formulation of industrial cleaning agents due to its ability to dissolve oils and greases.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-3-isopropoxy-2-propanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ether group can participate in hydrogen bonding, which influences its reactivity and solubility. In biological systems, it can interact with enzymes and proteins, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

    1-Ethoxy-2-propanol: Similar in structure but differs in the position of the ether group.

    1-Isopropoxy-2-propanol: Another similar compound with a different arrangement of the ether group.

Uniqueness:

    Solubility: 1-Ethoxy-3-isopropoxy-2-propanol has unique solubility properties that make it suitable for specific industrial applications.

    Reactivity: Its reactivity in chemical reactions is distinct due to the presence of both ethoxy and isopropoxy groups, which influence its behavior as a nucleophile or electrophile.

Eigenschaften

CAS-Nummer

13021-50-6

Molekularformel

C8H18O3

Molekulargewicht

162.23 g/mol

IUPAC-Name

1-ethoxy-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C8H18O3/c1-4-10-5-8(9)6-11-7(2)3/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

ZATQNAGGARBGCM-UHFFFAOYSA-N

SMILES

CCOCC(COC(C)C)O

Kanonische SMILES

CCOCC(COC(C)C)O

Key on ui other cas no.

13021-50-6

Synonyme

1-Ethoxy-3-isopropoxy-2-propanol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.